2-(4-Nitro-1H-imidazol-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHGAGCAEFVICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382694 |

Source

|

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-69-9 |

Source

|

| Record name | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD15593HGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitro-1H-imidazol-1-yl)ethanol: Molecular Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a molecule of significant interest in pharmaceutical sciences, primarily recognized as a process-related impurity of the widely used antibiotic and antiprotozoal drug, metronidazole. This document delves into the fundamental molecular characteristics, including its structure and chemical formula, and presents a detailed, field-proven perspective on its synthesis, structural elucidation, and biological relevance. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in drug discovery, development, and quality control, offering a thorough understanding of this important nitroimidazole derivative.

Introduction: The Significance of a Seemingly Minor Component

In the landscape of pharmaceutical manufacturing and drug development, the characterization of impurities is not merely a regulatory hurdle but a scientific imperative. These entities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API). 2-(4-Nitro-1H-imidazol-1-yl)ethanol, systematically designated as Metronidazole Impurity C by various pharmacopeias, stands as a pertinent example of this principle.[1][2] Its structural relationship to metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, necessitates a thorough understanding of its chemical and biological properties.[3] This guide provides an in-depth exploration of this molecule, from its foundational chemistry to its practical implications in a pharmaceutical context.

Chemical Identity and Physicochemical Properties

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a nitro-substituted imidazole ring N-alkylated with an ethanol group.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₃ | [4] |

| Molecular Weight | 157.13 g/mol | [4] |

| CAS Number | 5006-69-9 | [5] |

| Appearance | White to yellow solid | [5] |

| Solubility | Soluble in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate. | [6] |

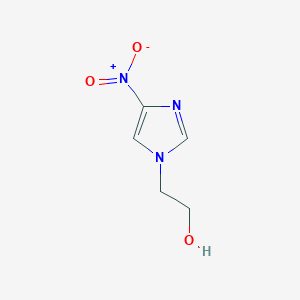

Molecular Structure:

The core of the molecule is a 4-nitroimidazole ring. The nitro group at the C4 position is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the imidazole ring. The ethanol substituent is attached to the N1 position of the imidazole ring.

Caption: 2D Molecular Structure of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Synthesis and Purification

The synthesis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is typically achieved through the N-alkylation of 4-nitroimidazole. This reaction is a cornerstone of heterocyclic chemistry, and its efficiency is governed by the choice of alkylating agent, base, and solvent.

General Synthetic Approach: N-Alkylation

The most direct route involves the reaction of 4-nitroimidazole with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method is the reaction with a 2-haloethanol, such as 2-bromoethanol, in the presence of a base.

Caption: General Synthetic Scheme for 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the N-alkylation of nitroimidazoles.[7][8][9]

Materials:

-

4-Nitroimidazole

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitroimidazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.

-

Add 2-bromoethanol (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the imidazole N-H, rendering the nitrogen nucleophilic. Potassium carbonate is a common choice due to its efficacy, ease of handling, and insolubility in many organic solvents, which simplifies workup.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the imidazolide anion more reactive.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Structural Elucidation: A Predictive Approach

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (imidazole) | ~8.5 | s | - | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |

| H-5 (imidazole) | ~8.0 | s | - | Less deshielded than H-2 but still in the aromatic region and influenced by the nitro group. |

| -CH₂- (N-CH₂) | ~4.4 | t | ~5-6 | Adjacent to the imidazole nitrogen, deshielded. Coupled to the -CH₂OH protons. |

| -CH₂- (CH₂-OH) | ~3.7 | t | ~5-6 | Adjacent to the hydroxyl group. Coupled to the N-CH₂ protons. |

| -OH | ~5.0 | t | ~5-6 | Exchangeable proton, chemical shift can vary. Coupled to the adjacent CH₂ protons. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (imidazole) | ~147 | Carbon bearing the nitro group, significantly deshielded. |

| C-2 (imidazole) | ~138 | Deshielded due to two adjacent nitrogen atoms. |

| C-5 (imidazole) | ~122 | Less deshielded than C-2. |

| -CH₂- (CH₂-OH) | ~60 | Typical chemical shift for a carbon attached to a hydroxyl group. |

| -CH₂- (N-CH₂) | ~48 | Carbon attached to the imidazole nitrogen. |

Predicted Mass Spectrometry (MS) Data

-

Electron Impact (EI): The molecular ion peak (M⁺) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 140), the loss of the entire ethanol side chain, and fragmentation of the nitro group (-NO₂, m/z 111).

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 158.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| O-H stretch | 3200-3500 (broad) | Characteristic of the hydroxyl group. |

| C-H stretch (aromatic) | 3100-3200 | Imidazole ring C-H bonds. |

| C-H stretch (aliphatic) | 2850-3000 | Ethanol side chain C-H bonds. |

| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) | Strong absorptions characteristic of the nitro group. |

| C=N and C=C stretch | 1400-1600 | Imidazole ring vibrations. |

Biological Significance and Implications in Drug Development

The primary significance of 2-(4-Nitro-1H-imidazol-1-yl)ethanol in the pharmaceutical industry stems from its classification as an impurity of metronidazole.[7] The control of impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.

Role as a Metronidazole Impurity

The synthesis of metronidazole involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide or a similar reagent.[8] The presence of 4-nitroimidazole as a starting material impurity or its formation as a side product can lead to the corresponding N-alkylation, resulting in the formation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. Its presence in the final API must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

Potential Biological Activity

While specific studies on the biological activity of 2-(4-Nitro-1H-imidazol-1-yl)ethanol are limited, its structural features suggest the potential for biological activity. The nitroimidazole scaffold is a well-known pharmacophore responsible for the antimicrobial and antiprotozoal effects of drugs like metronidazole.[][12] The mechanism of action of nitroimidazoles involves the reduction of the nitro group within anaerobic organisms to form cytotoxic radical anions that damage DNA and other macromolecules.[] It is plausible that 2-(4-Nitro-1H-imidazol-1-yl)ethanol could exhibit similar, albeit likely less potent, activity.

Toxicological Considerations

The toxicological profile of any pharmaceutical impurity is of paramount concern. Metronidazole itself has been shown to be carcinogenic in some animal studies, and there are concerns about its potential mutagenicity.[13] Therefore, any structurally related impurity must be carefully evaluated for its own toxicological potential. The presence of the nitroaromatic moiety in 2-(4-Nitro-1H-imidazol-1-yl)ethanol warrants a thorough toxicological assessment as part of the overall safety profile of metronidazole.

Conclusion

2-(4-Nitro-1H-imidazol-1-yl)ethanol, while often viewed through the lens of being a pharmaceutical impurity, is a molecule with a rich chemical character and potential biological relevance. A comprehensive understanding of its synthesis, structure, and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of metronidazole-containing drug products. This guide has provided a detailed, technically grounded overview to aid researchers and scientists in their work with this important nitroimidazole derivative.

References

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Retrieved from [Link]

-

Suwiński, J. W., & Wagner, P. (2015). Synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols. ResearchGate. Retrieved from [Link]

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.). Google Patents.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

- Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–activity and toxicity. Current drug metabolism, 19(12), 977-989.

-

Metronidazole Impurity C. (n.d.). Omchemlabs. Retrieved from [Link]

-

Shinde, P. B., et al. (2021). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Publications. Retrieved from [Link]

-

Foroumadi, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. Retrieved from [Link]

-

Metronidazole. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. (n.d.). gsrs. Retrieved from [Link]

-

Metronidazole - Impurity C. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

FTIR spectrum of pure ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

WARNING Metronidazole has been shown to be carcinogenic in mice and rats. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Metronidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Metronidazole Gel. (2017, May 26). USP-NF. Retrieved from [Link]

-

Lee, P. N. (1980). A Critical Appraisal of the Toxicology of Metronidazole. PN Lee Statistics and Computing Ltd. Retrieved from [Link]

-

Metronidazole Gel - Definition, Identification, Impurities. (2026, January 13). USP 2025. Retrieved from [Link]

-

Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Retrieved from [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Retrieved from [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]

Sources

- 1. 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | C5H7N3O3 | CID 2783816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnlee.co.uk [pnlee.co.uk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-(4-Nitro-1H-imidazol-1-yl)ethanol | 5006-69-9 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 11. Metronidazole Impurities | SynZeal [synzeal.com]

- 12. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

2-(4-Nitro-1H-imidazol-1-yl)ethanol, a notable nitroimidazole derivative, holds considerable interest within the realms of medicinal chemistry and drug development. Its structural similarity to metronidazole, a widely used antibacterial and antiprotozoal agent, underscores its relevance.[1] In fact, it is recognized as a significant impurity in the synthesis of metronidazole, making its independent synthesis crucial for analytical and reference purposes.[2][3][4] Understanding the synthetic pathways to this compound is not only vital for controlling impurities in pharmaceutical manufacturing but also for exploring the biological activities of nitroimidazole scaffolds.[5][6][7] Nitroimidazole compounds are known for their efficacy against anaerobic bacteria and protozoa, and their mechanism of action often involves the reduction of the nitro group within target cells to generate reactive species that damage microbial DNA.[3][] This guide provides a comprehensive overview of the primary synthetic routes to 2-(4-Nitro-1H-imidazol-1-yl)ethanol, detailing the necessary precursors, reaction mechanisms, and experimental protocols.

Retrosynthetic Analysis: Devising the Path to 2-(4-Nitro-1H-imidazol-1-yl)ethanol

A logical retrosynthetic analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol reveals two primary bond disconnections that inform the most practical forward synthetic strategies. The most apparent disconnection is at the N1-C1' bond of the ethanol substituent, suggesting an N-alkylation of the 4-nitroimidazole core. A second disconnection can be considered at the C4-N bond of the nitro group, pointing to the nitration of a pre-functionalized imidazole ring.

Caption: Retrosynthetic analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol.

This analysis leads to a two-step overall synthesis: the preparation of the 4-nitroimidazole precursor followed by its N-alkylation.

Part 1: Synthesis of the Precursor, 4-Nitroimidazole

The synthesis of 4-nitroimidazole is a critical first step, typically achieved through the direct nitration of imidazole. The choice of nitrating agent and reaction conditions is paramount to achieving a good yield and minimizing the formation of byproducts.

Reaction Scheme: Nitration of Imidazole

Caption: General reaction scheme for the nitration of imidazole.

Causality Behind Experimental Choices

The nitration of imidazole is a classic electrophilic aromatic substitution. However, the imidazole ring is susceptible to oxidation under harsh nitrating conditions. Therefore, a careful selection of reagents and control of temperature are essential. The use of a mixture of concentrated nitric acid and sulfuric acid is common. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction temperature is a critical parameter. Higher temperatures can lead to dinitration or oxidative degradation of the imidazole ring.[9] Conversely, temperatures that are too low may result in a sluggish reaction and incomplete conversion.

Detailed Experimental Protocol: Synthesis of 4-Nitroimidazole

This protocol is adapted from established procedures for the nitration of imidazole.[9]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Ice

-

Ammonium Hydroxide solution (25%)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add imidazole to the cold sulfuric acid with continuous stirring. The addition is exothermic, so maintain the temperature below 10 °C.

-

Once the imidazole has completely dissolved, slowly add concentrated nitric acid dropwise from the dropping funnel. The temperature should be carefully controlled and maintained between 65-110 °C.[9]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours to ensure complete nitration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 7. This will precipitate the 4-nitroimidazole.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid and salts.

-

Dry the product under vacuum to obtain 4-nitroimidazole as a solid.

Data Summary: Nitration of Imidazole

| Parameter | Value/Condition | Rationale |

| Reactants | Imidazole, Nitric Acid, Sulfuric Acid | Standard reagents for electrophilic nitration. |

| Solvent | Sulfuric Acid | Acts as both solvent and catalyst. |

| Temperature | 65-110 °C[9] | Balances reaction rate with minimizing side reactions. |

| Work-up | Quenching on ice, neutralization | Precipitates the product and removes excess acid. |

| Purification | Washing with water | Removes inorganic impurities. |

Part 2: N-Alkylation of 4-Nitroimidazole

The second stage of the synthesis involves the N-alkylation of the prepared 4-nitroimidazole with a suitable two-carbon electrophile to introduce the hydroxyethyl side chain. Two primary approaches are commonly employed: reaction with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or reaction with ethylene oxide.

Method A: Alkylation with 2-Haloethanol

This is a classic Williamson ether synthesis-type reaction applied to an N-nucleophile. The imidazole nitrogen acts as a nucleophile, displacing the halide from the 2-haloethanol.

Sources

- 1. Buy 2-(4-Nitro-1H-imidazol-1-yl)ethanol | 5006-69-9 [smolecule.com]

- 2. omchemlabs.in [omchemlabs.in]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Metronidazole EP impurity C | CAS No.5006-69-9 [chemicea.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]

Mechanism of action of 4-nitroimidazole compounds

The following technical guide details the mechanism of action (MoA) of 4-nitroimidazole compounds, with a specific focus on the bicyclic nitroimidazooxazines (e.g., Pretomanid ) and nitroimidazooxazoles (e.g., Delamanid ). These agents represent a paradigm shift in antitubercular pharmacology due to their "prodrug" nature and dual-mode lethality.

A Technical Guide for Drug Development & Application

Executive Summary: The Structural Imperative

Unlike their 5-nitroimidazole cousins (e.g., Metronidazole), which are primarily active against anaerobes via non-specific radical damage, 4-nitroimidazoles possess a rigid bicyclic scaffold that confers a unique, dual-mechanism lethality. They are prodrugs that require precise enzymatic bioactivation to function.[1]

The core efficacy of this class relies on two distinct lethal events triggered by the same activation step:

-

Aerobic Phase: Inhibition of mycolic acid biosynthesis (Cell Wall Lysis).

-

Anaerobic Phase: Respiratory poisoning via nitric oxide (NO) release (ATP Depletion).

This duality allows 4-nitroimidazoles to kill both actively replicating Mycobacterium tuberculosis (Mtb) and dormant, non-replicating persisters, a capability absent in most first-line TB drugs.

Molecular Mechanism of Bioactivation

The 4-nitroimidazole moiety is inert until processed by the mycobacterial F420-dependent nitroreductase system.[2] This specificity is the "lock and key" that ensures low host toxicity (human mitochondria lack F420 systems).

The Ddn-F420 Axis

Activation is mediated by the deazaflavin-dependent nitroreductase (Ddn ).[1][3][4][5][6] This enzyme utilizes the reduced cofactor F420H2 to reduce the nitro group at the C-4 position.

-

Step 1: Glucose-6-phosphate dehydrogenase (Fgd1 ) reduces F420 to F420H2 using G6P.[1][7]

-

Step 2: Ddn binds the 4-nitroimidazole and transfers hydride ions from F420H2.

-

Step 3: The nitro group undergoes a multi-step reduction to unstable intermediates (nitroso, hydroxylamine), eventually releasing reactive nitrogen species (NO) and forming the des-nitro metabolite.

Visualization: The Activation Cascade

The following diagram details the electron flow and enzymatic dependency critical for drug activation.[4]

Figure 1: The F420-dependent bioactivation pathway of 4-nitroimidazoles.[2] Fgd1 recycles the cofactor required by Ddn to activate the prodrug.[4]

The Dual-Mechanism of Lethality

Once activated, the pathway bifurcates based on the physiological state of the bacteria.

Mechanism A: Aerobic Killing (Cell Wall Inhibition)

In replicating bacteria, the primary lethal event is the inhibition of mycolic acid synthesis, specifically the ketomycolate sub-class.

-

Target: The des-nitro metabolite acts as an inhibitor of the hydroxymycolic acid dehydrogenase complex. Recent structural studies implicate DprE2 (decaprenylphosphoryl-2-keto-D-erythro-pentose reductase) or the complex facilitating the oxidation of hydroxymycolates to ketomycolates.

-

Outcome: Accumulation of hydroxymycolates and cessation of ketomycolate production leads to cell wall destabilization and lysis.

Mechanism B: Anaerobic Killing (Respiratory Poisoning)

In hypoxic (dormant) states, the reduction of the nitro group releases significant quantities of Nitric Oxide (NO) .

-

Target: NO covalently modifies heme-containing cytochrome oxidases in the electron transport chain.

-

Outcome: Immediate cessation of ATP synthesis and collapse of the proton motive force (PMF), killing non-replicating persisters.

Figure 2: The bifurcation of lethal activity. Aerobic activity targets the cell wall, while anaerobic activity targets cellular respiration.

Experimental Validation Protocols

To validate these mechanisms in a drug discovery context, the following "self-validating" protocols are recommended. These move beyond standard MICs to prove mechanism.

Protocol 1: Ddn-Mediated Bioactivation Assay

Objective: Confirm that your compound is a substrate for Ddn and requires F420.

-

Reagents: Recombinant Mtb Ddn enzyme, purified F420 (cofactor), G6P, Recombinant Fgd1 (for cofactor recycling).

-

Methodology:

-

Blanking: Establish a baseline absorbance at 420 nm (characteristic of oxidized F420).

-

Reaction Mix: Buffer (50 mM Tris-HCl, pH 7.5), 2 µM Fgd1, 20 µM F420, 2 mM G6P. Incubate 5 min to ensure full reduction of F420 (Abs420 will drop).

-

Initiation: Add the test 4-nitroimidazole compound (e.g., 50 µM).

-

Measurement: Monitor the rate of F420 oxidation (increase in Abs420) or the disappearance of the parent compound via HPLC/LC-MS.

-

-

Validation Logic: If the compound is a substrate, F420H2 will be consumed to reduce it, causing F420 to oxidize. If Abs420 remains low (reduced state), the compound is not being activated.

Protocol 2: Anaerobic Killing & NO Release Quantification

Objective: Verify respiratory poisoning via NO release.

-

System: Sealed anaerobic chamber (Wayne Model or similar).

-

Methodology:

-

Culture: M. tuberculosis H37Rv adapted to hypoxia (Methylene blue indicator decolorized).

-

Treatment: Inject anaerobic drug solution through septum.

-

Detection (NO): Use a fluorescent NO probe (e.g., DAF-FM diacetate) pre-loaded into the culture or measure headspace gas via chemiluminescence.

-

Viability: Plate CFUs at 24h and 48h.

-

-

Validation Logic: A true 4-nitroimidazole should show >2 log kill in anaerobic conditions coinciding with a spike in NO signal. 5-nitroimidazoles (Metronidazole) will show killing but different metabolite profiles; non-nitro controls should show survival.

Protocol 3: Mycolic Acid Analysis (FAME/MAME)

Objective: Confirm inhibition of ketomycolate synthesis.

-

Methodology:

-

Labeling: Pulse-label log-phase Mtb with [14C]-acetic acid in the presence of the drug (at 1x and 5x MIC).

-

Extraction: Saponify cells and extract fatty acids/mycolic acids.

-

Derivatization: Convert to methyl esters (FAMEs/MAMEs).

-

Analysis: 2D-Thin Layer Chromatography (TLC).

-

Dimension 1: Petroleum ether:acetone.

-

Dimension 2: Toluene:acetone.

-

-

-

Validation Logic: Compare the ratio of alpha-, methoxy-, and keto-mycolates. A functional 4-nitroimidazole will cause the specific disappearance of the keto-mycolate spot and accumulation of precursor lipids.

Quantitative Data Summary: Structure-Activity Relationship (SAR)[2][8]

The following table summarizes key SAR features distinguishing effective bicyclic 4-nitroimidazoles.

| Structural Feature | Role in Mechanism | Criticality |

| 4-Nitro Group | Essential for Ddn recognition and NO release. | Absolute (5-nitro is inactive aerobically) |

| Bicyclic Core | Rigidifies structure to fit Ddn active site; determines redox potential (-350 to -450 mV). | High (Monocyclic analogs often lack aerobic potency) |

| C-6 Substitution | Lipophilic tail (e.g., trifluoromethoxybenzyl) enables cell wall penetration and Ddn binding affinity. | High (Affects MIC significantly) |

| Chirality | (S)-enantiomers often show superior Ddn kinetics compared to (R). | Medium (Varies by specific scaffold) |

References

-

Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature, 405(6789), 962–966. Link

-

Singh, R., et al. (2008).[7] "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release."[1][7] Science, 322(5906), 1392–1395. Link

-

Manjunatha, U., et al. (2009).[5] "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 106(3), 876–881. Link

-

Gurumurthy, M., et al. (2012). "Substrate specificity of the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis responsible for the bioreductive activation of bicyclic nitroimidazoles." The FEBS Journal, 279(1), 113–125.[7] Link

-

Haver, H. L., et al. (2015). "Mutations in genes for the F420 biosynthetic pathway and a nitroreductase enzyme are the primary resistance determinants in spontaneous in vitro-selected PA-824-resistant mutants of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 59(9), 5316–5323.[5] Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling & Structural Elucidation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Common Designation: Metronidazole Impurity C | CAS: 5006-69-9[1]

Executive Summary

In the high-stakes arena of pharmaceutical development, particularly regarding nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole), the rigorous identification of regioisomeric impurities is non-negotiable. 2-(4-Nitro-1H-imidazol-1-yl)ethanol , often designated as Metronidazole Impurity C (EP/USP standards), represents a critical analytical challenge.[1][2]

Unlike the pharmacologically active 5-nitroimidazoles, the 4-nitro isomers are often thermodynamically favored byproducts during synthesis but possess distinct redox potentials and biological activities.[1][2] This guide provides a definitive spectroscopic reference for this molecule, moving beyond simple data listing to establish a self-validating structural elucidation workflow . We focus on the specific NMR and IR signatures that distinguish this 1,4-substituted isomer from its 1,5-substituted counterparts.

Synthesis & Regiochemistry: The Origin

To understand the spectroscopy, one must understand the sample's history.[2] The alkylation of 4(5)-nitroimidazole with ethylene oxide (or 2-chloroethanol) is governed by tautomeric equilibrium.[1][2]

-

The Challenge: The N1-alkylation can occur at either nitrogen of the imidazole ring.[1]

-

The Outcome: Steric hindrance and electronic factors typically favor the 1,4-isomer (the target of this guide) as the minor or major product depending on the base and solvent used, while the 1,5-isomer is often the target for antibiotic synthesis.[2]

Workflow: Regioselective Formation & Isolation

The following diagram illustrates the divergence in synthesis that necessitates this spectroscopic analysis.

Figure 1: Regiochemical divergence in the hydroxyethylation of nitroimidazole. Note that under basic conditions, ratios may invert.

Spectroscopic Characterization (NMR & IR)[1][2][3][4][5][6][7]

Nuclear Magnetic Resonance ( H & C NMR)

Solvent Selection: DMSO-d

H NMR Data (400 MHz, DMSO-d

)

The defining feature of the 1,4-isomer is the chemical shift environment of the imidazole ring protons (H2 and H5).[2]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 8.30 | d / s | Most deshielded due to location between two nitrogens.[1][2] | |

| H-5 | 7.85 | d / s | Diagnostic Signal. In the 1,4-isomer, H5 is adjacent to the alkyl chain (N1).[2] | |

| OH | 5.05 | t / br s | Hydroxyl proton (exchangeable with D | |

| N-CH | 4.18 | t | Methylene adjacent to imidazole N1.[1] | |

| O-CH | 3.75 | q / t | Methylene adjacent to hydroxyl group.[1] |

Critical Analysis: In the corresponding 1,5-isomer , the alkyl chain is forced next to the nitro group.[2] This "deshielding cone" of the nitro group typically shifts the N-CH

signal further downfield (often >4.5 ppm) compared to the 1,4-isomer (~4.18 ppm).[1][2]

C NMR Data (100 MHz, DMSO-d

)

| Carbon | Shift ( | Type | Structural Context |

| C-4 | 146.5 | C | Ipso-carbon bearing the Nitro group.[1][2] |

| C-2 | 138.2 | CH | Carbon between nitrogens (imine-like).[1][2] |

| C-5 | 123.5 | CH | Alkene-like carbon adjacent to N1.[1] |

| O-CH | 59.8 | CH | Aliphatic alcohol carbon.[1] |

| N-CH | 49.5 | CH | Aliphatic amine-linked carbon.[1] |

Infrared Spectroscopy (FT-IR)

IR is primarily used here for functional group confirmation and fingerprinting against reference standards.[1][2]

| Functional Group | Wavenumber (cm | Intensity | Mode |

| O-H | 3200 – 3400 | Broad, Med | Hydrogen-bonded hydroxyl stretch.[1] |

| C-H (Ar) | 3100 – 3150 | Weak | Imidazole ring C-H stretch.[1][2] |

| NO | 1530 – 1550 | Strong | Asymmetric nitro stretch (Diagnostic).[1][2] |

| C=N / C=C | 1480 – 1500 | Medium | Imidazole ring skeletal vibrations.[1] |

| NO | 1330 – 1360 | Strong | Symmetric nitro stretch.[1][2] |

| C-O | 1050 – 1080 | Medium | Primary alcohol C-O stretch.[1] |

Structural Validation Protocol: The "Senior Scientist" Approach

Listing shifts is insufficient for rigorous proof. You must prove you do not have the 1,5-isomer.[1][2] The most robust method uses Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]

The NOE Logic Gate[2]

-

1,4-Isomer (Target): The Nitro group is at position 4.[1][2][4][3][5] The proton at position 5 (H5) is physically adjacent to the N-ethylene chain.[1][2]

-

1,5-Isomer (Impurity/Alternative): The Nitro group is at position 5.[1][2][6][7] It sits between the N-ethylene chain and the ring proton (H4).[1][2]

Analytical Workflow Diagram

This diagram details the logic flow for confirming the structure using the data provided above.

Figure 2: Self-validating NMR workflow for distinguishing 1,4 and 1,5 nitroimidazole isomers.

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Metronidazole Monograph: Impurity C. 10th Edition.[1] Strasbourg, France: EDQM.[2] (Standard reference for Impurity C designation).

-

Nagarajan, K., et al. (1982).[2] "Nitroimidazoles: Part IV—1-Sulphonyl-4-nitroimidazoles." Indian Journal of Chemistry, Section B. (Seminal work on 1,4 vs 1,5 nitroimidazole NMR shifts).

-

Rao, A. K., et al. (1990).[2] "Differentiation of 1,4- and 1,5-disubstituted nitroimidazoles by NMR spectroscopy." Magnetic Resonance in Chemistry, 28(1), 89-92.[2] Link

-

PubChem Compound Summary . "2-(4-Nitro-1H-imidazol-1-yl)ethanol."[1][2] National Center for Biotechnology Information.[1] Link[1][2]

-

ChemicalBook . "4-Nitroimidazole NMR Spectrum Data." (Reference for parent ring shifts). Link

Sources

- 1. 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | C5H7N3O3 | CID 2783816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Technical Guide: Physicochemical Profiling & Analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Topic: Physicochemical properties of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Synonyms: Metronidazole Impurity C (EP/USP), 4-Nitroimidazole-1-ethanol CAS: 5006-69-9[1]

Executive Summary & Structural Context

2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9) is a critical structural isomer and process impurity of the widely used antibiotic Metronidazole. While Metronidazole relies on the 5-nitro configuration for its reductive bioactivation and antimicrobial efficacy, the 4-nitro isomer (Impurity C) is thermodynamically more stable but biologically distinct.

For researchers and analytical scientists, distinguishing this compound from its 5-nitro regioisomer is the primary challenge due to their identical molecular weight and similar polarity. This guide provides a definitive physicochemical profile and validated analytical workflows to ensure precise identification and quantification.

Structural Identity[2]

Regioisomerism: The Critical Distinction

The synthesis of nitroimidazole drugs often involves the alkylation of 4(5)-nitroimidazole. This reaction yields two regioisomers. The 5-nitro isomer (kinetically favored under specific conditions) is the active pharmaceutical ingredient (API) precursor, while the 4-nitro isomer (thermodynamically favored) forms the impurity discussed here.

Caption: Divergent synthesis pathway yielding the active 5-nitro scaffold and the 4-nitro impurity.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for method development.

Key Properties Table[2]

| Property | Value / Description | Context for Analysis |

| Physical State | White to beige crystalline solid | Hygroscopic nature requires desiccated storage. |

| Melting Point | 112 – 118 °C | Distinct from Metronidazole (159–163 °C). |

| Solubility | DMSO, Methanol, Water (Moderate) | High polarity allows use of reverse-phase chromatography. |

| LogP (Octanol/Water) | -1.0 (Experimental/Predicted) | Hydrophilic; elutes early on C18 columns. |

| pKa (Base) | < 2.0 (Imidazole N3) | The nitro group is strongly electron-withdrawing, reducing basicity. |

| UV | ~315 nm | Nitro-group conjugation band; critical for UV detection. |

Solubility & Lipophilicity Insights

With a LogP of approximately -1.0, 2-(4-Nitro-1H-imidazol-1-yl)ethanol is significantly hydrophilic. Unlike lipophilic impurities that require high organic content for elution, this compound will interact poorly with C18 chains unless the mobile phase polarity is carefully tuned.

-

Experimental Implication: In Reverse Phase HPLC (RP-HPLC), this compound often elutes before the 5-nitro isomer (Metronidazole) due to subtle differences in dipole moment and hydrogen bonding capability, despite the identical mass.

Analytical Methodologies

The following protocols are designed to be self-validating. The "Check" steps ensure the system is performing correctly before valuable samples are committed.

High-Performance Liquid Chromatography (HPLC)

This method separates the 4-nitro impurity from the 5-nitro API.

Protocol Parameters:

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18 or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Mode: Isocratic or Shallow Gradient.

-

Isocratic Recommendation: 85% Buffer / 15% Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 315 nm.[7]

-

Temperature: 25°C.

Step-by-Step Workflow:

-

Preparation: Dissolve reference standard (CAS 5006-69-9) in Mobile Phase A to a concentration of 0.5 mg/mL.

-

Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

-

Injection: Inject 10 µL of the standard.

-

Validation: Observe retention time (

). The 4-nitro isomer typically elutes slightly earlier or later than the 5-nitro isomer depending on the specific column carbon load, but separation resolution (

Caption: Standardized HPLC workflow for impurity profiling.

Spectroscopic Identification (UV-Vis)

The nitro group conjugated with the imidazole ring provides a distinct UV footprint.

-

Lambda Max (

): ~315 nm. -

Protocol: Prepare a 10 µg/mL solution in methanol. Scan from 200 nm to 400 nm.

-

Differentiation: While both 4-nitro and 5-nitro isomers absorb in this region, the extinction coefficients (

) differ. Comparative scans against certified standards are required for absolute identification.

Stability & Degradation

Understanding the stability profile is vital for handling reference standards.

-

Photostability: Nitroimidazoles are generally photosensitive. Exposure to strong UV light can induce rearrangement or ring opening.

-

Protocol: Store solid standards in amber vials. Perform analyses under filtered light if possible.

-

-

Hydrolytic Stability: The ethanol side chain is stable under neutral conditions. However, the nitro-imidazole bond is robust.

-

Storage: Long-term storage should be at 2°C – 8°C (Refrigerated) to prevent slow thermal degradation or color changes (browning).

Synthesis & Formation Mechanism

The formation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is an inherent risk in the alkylation of 4-nitroimidazole.

-

Reaction: 4-Nitroimidazole + 2-Chloroethanol (in presence of base)

Mixture of Isomers. -

Mechanism: The imidazole ring can be alkylated at either nitrogen. Due to tautomerism, the proton resides on different nitrogens.

-

If alkylation occurs at the nitrogen adjacent to the nitro group carbon, steric hindrance is higher, but electronic factors also play a role.

-

The 4-nitro isomer (Impurity C) results when the alkyl group attaches such that the nitro group ends up at position 4 relative to the alkylated nitrogen.

-

The 5-nitro isomer (Metronidazole-like) results when the alkyl group attaches such that the nitro group is at position 5.

-

Control Strategy: In drug manufacturing, reaction conditions (solvent, temperature, base) are optimized to favor the 5-nitro isomer. The 4-nitro isomer is removed via recrystallization, taking advantage of the melting point difference (112°C vs 160°C).

References

-

European Pharmacopoeia (Ph.[7] Eur.) . Metronidazole Monograph: Impurity C. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP) . Metronidazole Related Compound C. USP Reference Standards.

-

PubChem . Compound Summary: 2-(4-nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9).[1][2][3][4][5] National Library of Medicine. [1]

-

Biosynth . 4-Nitro-1H-imidazole-1-ethanol Product Data. [1]

-

ChemicalBook . Metronidazole EP Impurity C Properties.

Sources

- 1. 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | C5H7N3O3 | CID 2783816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Metronidazole EP impurity C | 5006-69-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

Technical Guide: Control and Analysis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Topic: 2-(4-Nitro-1H-imidazol-1-yl)ethanol as a Metronidazole Impurity Designation: Metronidazole Impurity C (EP) / Related Compound (USP) Content Type: In-Depth Technical Guide

Executive Summary

In the synthesis and quality control of Metronidazole, the management of regioisomeric and des-methyl impurities is critical for compliance with ICH Q3A/B and ICH M7 guidelines. This guide focuses specifically on 2-(4-Nitro-1H-imidazol-1-yl)ethanol , designated as Impurity C in the European Pharmacopoeia (EP).[1]

Distinct from "Isometronidazole" (Impurity E), which retains the 2-methyl moiety, Impurity C represents a des-methyl analog. Its formation is directly linked to the purity of the starting material, 4(5)-nitroimidazole, and its high polarity poses unique challenges in Reversed-Phase HPLC (RP-HPLC) retention. This document details the mechanistic origin, toxicological implications, and validated analytical strategies for this specific impurity.

Part 1: Molecular Identity and Structural Distinction

Confusion often arises between the various nitro-isomers of metronidazole. It is vital to distinguish the target impurity (Impurity C) from the regioisomer (Impurity E).

| Feature | Target Impurity (Impurity C) | Metronidazole (API) | Isometronidazole (Impurity E) |

| IUPAC Name | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |

| Structure | Des-methyl (No C2-Methyl) | C2-Methyl present | C2-Methyl present |

| Nitro Position | 4-position | 5-position | 4-position |

| CAS Number | 5006-69-9 | 443-48-1 | 705-19-1 |

| Polarity | High (Elutes Early) | Moderate | Moderate |

Part 2: Mechanistic Origin (Synthesis & Formation)

The "Des-Methyl" Pathway

The presence of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is not a result of degradation of the API, but rather a carryover synthesis impurity .

-

Standard Synthesis: Metronidazole is synthesized by alkylating 2-methyl-4(5)-nitroimidazole with ethylene chlorohydrin (or ethylene oxide).

-

Impurity Origin: If the starting material contains 4(5)-nitroimidazole (lacking the methyl group) as a contaminant, this contaminant undergoes the same alkylation reaction.

-

Regioselectivity: The alkylation of 4(5)-nitroimidazole predominantly occurs at the N1 position relative to the 4-nitro group due to steric and electronic factors, yielding Impurity C.

Synthesis Pathway Diagram

The following diagram illustrates the parallel reaction pathways.

Caption: Parallel synthesis pathways showing the formation of Metronidazole (API) and Impurity C via the contaminant 4(5)-nitroimidazole.

Part 3: Analytical Strategy (HPLC)

The Polarity Challenge

Impurity C lacks the hydrophobic methyl group found in Metronidazole. Consequently, it is highly polar and elutes very near the void volume (

Recommended Method: Modified EP Protocol

To ensure separation of Impurity C from the solvent front and the API, a method with increased aqueous polarity or Ion-Pairing is required.

System Suitability Requirement:

-

Resolution (

): > 1.5 between Impurity C and the solvent front (or nearest peak). -

Tailing Factor: < 1.5 (Nitroimidazoles are prone to tailing).

Protocol: Reversed-Phase with Ion Suppression

| Parameter | Condition | Rationale |

| Column | C18 end-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm | High surface area required for retaining polar species. |

| Mobile Phase A | 1.36 g/L KH₂PO₄ (pH 4.0 with H₃PO₄) | Acidic pH suppresses silanol activity and keeps imidazole protonated/neutral balance. |

| Mobile Phase B | Methanol (MeOH) | MeOH provides better selectivity for nitro-isomers than ACN. |

| Mode | Isocratic (85% A : 15% B) | High aqueous content forces retention of the polar Impurity C. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV @ 315 nm | Max absorbance for nitroimidazoles; minimizes baseline noise. |

| Elution Order | Impurity C (~3-4 min) | Impurity C elutes first due to lack of methyl group. |

Analytical Workflow Diagram

Caption: Decision tree for method development focusing on the retention of the polar Impurity C.

Part 4: Toxicology and Regulatory Control

Genotoxicity Profile

Nitroimidazoles share a structural alert for genotoxicity (the nitro group). While Metronidazole is a Class 2 solvent (limited carcinogenicity in animals), its impurities must be controlled strictly.

-

ICH M7 Classification: Impurity C is structurally similar to the API and other nitroimidazoles. It is generally treated as a Class 3 (Alerting structure, unrelated to the API structure? No, it is related) or Class 4 (Alerting structure, same as API) impurity.

-

Control Limit: If treated as a mutagenic impurity (PMI), the Threshold of Toxicological Concern (TTC) applies (1.5 µ g/day for lifetime exposure) unless specific tox data proves otherwise.

-

Pharmacopoeial Limits:

-

EP: Disregard limit is usually 0.05%. Specified impurities are typically limited to 0.10% or 0.15%.

-

Mitigation Strategy

To prevent the formation of Impurity C, the purity of the starting material (2-methyl-4(5)-nitroimidazole) is the primary control point.

-

Vendor Qualification: GC-MS analysis of the starting material to ensure <0.1% of des-methyl 4-nitroimidazole.

-

Process Control: Recrystallization of the final Metronidazole API from water/ethanol mixtures is effective at purging the highly polar Impurity C to the mother liquor.

References

- European Pharmacopoeia (Ph. Eur.). Metronidazole Monograph 0679.

- United States Pharmacopeia (USP). Metronidazole Official Monograph.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783816, 2-(4-nitro-1H-imidazol-1-yl)ethanol. Available at: [Link]

-

ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]

Sources

Metronidazole Impurity C (CAS 5006-69-9): A Technical Monograph on Identification, Genotoxicity Assessment, and Analytical Control

The following technical guide is structured as a high-level monograph designed for pharmaceutical scientists, CMC (Chemistry, Manufacturing, and Controls) leads, and analytical toxicologists. It addresses CAS 5006-69-9 , pharmacopoeially designated as Metronidazole Impurity C .[1]

Executive Summary & Chemical Identity

CAS Number: 5006-69-9

Chemical Name: 2-(4-Nitro-1H-imidazol-1-yl)ethanol

Synonyms: Metronidazole Impurity C (EP/BP); 1-(2-Hydroxyethyl)-4-nitroimidazole; Desmethyl-4-nitro-metronidazole.

Molecular Formula: C

Contextual Significance: In the development and quality control of Metronidazole (a critical nitroimidazole antibiotic), CAS 5006-69-9 represents a specific "Related Substance" monitored by the European Pharmacopoeia (EP) and USP. Unlike the active pharmaceutical ingredient (API), which possesses a 2-methyl group and a 5-nitro orientation, Impurity C lacks the methyl group and contains a 4-nitro substitution. This structural deviation significantly alters its reduction potential and, consequently, its mutagenic profile, necessitating rigorous control under ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities).

Physicochemical Profile

| Property | Specification | Experimental Insight |

| Appearance | White to beige crystalline powder | Color variation often indicates trace oxidation or photodegradation. |

| Melting Point | 117 – 118 °C | Distinct from Metronidazole (159–163 °C), facilitating thermal identification. |

| Solubility | DMSO, Methanol (High); Acetonitrile (Moderate); Water (Low) | Hydrophilicity is lower than the API due to the lack of the electron-donating methyl group. |

| pKa | ~14.4 (Predicted) | The 4-nitro position renders the imidazole ring less basic than the 5-nitro isomer. |

Origin & Synthetic Pathway Analysis

Understanding the genesis of Impurity C is critical for process optimization. It typically arises not through degradation of the final API, but as a process-related impurity during the alkylation step.

Formation Mechanism

Metronidazole is synthesized by reacting 2-methyl-5-nitroimidazole with ethylene oxide (or 2-chloroethanol). Impurity C forms if the starting material is contaminated with 4-nitroimidazole (lacking the methyl group).

-

Contaminant Introduction: The starting material batch contains trace 4-nitroimidazole.

-

Alkylation: During hydroxyethylation, 4-nitroimidazole reacts with ethylene oxide.

-

Regioselectivity: The alkylation occurs at the N1 position, yielding 2-(4-nitro-1H-imidazol-1-yl)ethanol (Impurity C).

Note on Isomerism: The 4-nitro isomer is thermodynamically stable but pharmacologically distinct. The absence of the 2-methyl group removes the steric hindrance that typically protects the nitro group in the API, potentially altering enzymatic reduction rates in vivo.

Toxicology & Genotoxicity Assessment (ICH M7)

Nitroimidazoles function as prodrugs; they require reductive activation to exert toxicity. The safety concern for Impurity C lies in its potential to act as a mutagen.

Mechanism of Action: Reductive Bioactivation

The nitro group (-NO

Figure 1: Reductive bioactivation pathway of nitroimidazoles. The hydroxylamine intermediate is the obligate electrophile responsible for genotoxicity.

Hazard Classification

-

Genotoxicity: Positive in Ames Salmonella typhimurium (TA100 strain) without metabolic activation.

-

Carcinogenicity: Structurally alerted. Treated as a mutagenic impurity.

-

Control Limit: Must be controlled to < 0.15% (or lower based on TTC if uncharacterized) in the final drug substance.

Analytical Protocol: HPLC Separation

Distinguishing Impurity C from Metronidazole (and the 5-nitro isomer, Impurity D) requires a high-resolution Reverse Phase HPLC method. The following protocol ensures baseline separation of positional isomers.

Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm | High carbon load required to retain polar imidazole rings. |

| Mobile Phase A | 0.1% KH | Acidic pH suppresses silanol activity and ensures imidazole protonation. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution strength. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV at 315 nm | |

| Column Temp | 30 °C | Maintains reproducible retention times. |

Gradient Program

-

0-5 min: 5% B (Isocratic hold to elute very polar degradants)

-

5-15 min: 5%

25% B (Linear ramp to separate Impurity C and Metronidazole) -

15-20 min: 25%

5% B (Re-equilibration)

Step-by-Step Workflow

-

Standard Preparation: Dissolve 10 mg of Impurity C Reference Standard in 100 mL of Mobile Phase A. Sonicate for 5 minutes.

-

System Suitability: Inject the standard 6 times.

-

Requirement: %RSD of peak area < 2.0%.

-

Requirement: Tailing factor < 1.5.

-

-

Resolution Check: Inject a mixture of Metronidazole and Impurity C.

-

Requirement: Resolution (Rs) > 2.0. (Impurity C typically elutes before Metronidazole due to lower lipophilicity).

-

References

-

European Pharmacopoeia (Ph. Eur.) 10.0 . Metronidazole Monograph: Related Substances. Strasbourg: EDQM. Link

-

International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link

-

Bendesky, A., et al. "Metronidazole: Is it a mutagen, carcinogen or teratogen?" Mutation Research/Reviews in Mutation Research, 2002. Link

-

PubChem Compound Summary . "2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-69-9)". National Center for Biotechnology Information. Link

-

LGC Standards . "Metronidazole Impurity C Reference Material Data Sheet". Link

Sources

An In-Depth Technical Guide to the Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol Utilizing the InChIKey

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive technical overview of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a significant compound often encountered as an impurity in the synthesis of the widely used antibiotic, metronidazole. We will delve into the critical role of the International Chemical Identifier Key (InChIKey) as the lynchpin for accurate data aggregation and retrieval. This document will further present a detailed protocol for the analytical identification and structural verification of this compound, underscoring the synergy between robust chemical identifiers and rigorous analytical practices.

The Imperative of Unambiguous Chemical Identification

The digital age has revolutionized chemical and pharmaceutical research, enabling global collaboration and data sharing on an unprecedented scale. However, the proliferation of chemical databases, publications, and patents has also highlighted a significant challenge: the consistent and accurate identification of chemical substances. Traditional identifiers, such as chemical names, can be ambiguous, with multiple synonyms or systematic names existing for a single compound.[1][2] This ambiguity can lead to fragmented data, erroneous interpretations, and duplicated efforts, ultimately hindering scientific progress and compromising safety.

To address this, the International Union of Pure and Applied Chemistry (IUPAC) has developed a non-proprietary, open standard for a machine-readable chemical identifier: the InChI and its abbreviated, web-searchable counterpart, the InChIKey.[3][4] The InChI algorithm generates a unique, layered text string representing the chemical structure, while the InChIKey is a fixed-length hash of the InChI, ideal for indexing and searching chemical databases and online resources.[3] The adoption of the InChIKey has become a cornerstone of modern chemical informatics, ensuring that a specific chemical structure is linked to a single, verifiable identifier.

This guide will focus on 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a molecule of interest in pharmaceutical quality control, to illustrate the practical application and importance of the InChIKey in a real-world research and development context.

Core Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

The foundational step in any chemical investigation is the establishment of the compound's identity through a set of standardized identifiers. For 2-(4-Nitro-1H-imidazol-1-yl)ethanol, these are summarized in the table below.

| Identifier | Value | Source |

| InChIKey | NIHGAGCAEFVICG-UHFFFAOYSA-N | PubChem[5] |

| InChI | InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2 | PubChem[5] |

| IUPAC Name | 2-(4-nitro-1H-imidazol-1-yl)ethanol | PubChem[5] |

| SMILES | C1=C(N=CN1CCO)[O-] | PubChem[5] |

| CAS Number | 5006-69-9 | PubChem[5] |

| Molecular Formula | C5H7N3O3 | PubChem[5][6] |

| Molecular Weight | 157.13 g/mol | PubChem[5][6] |

| Synonyms | Metronidazole Impurity C, 4-Nitro-1H-imidazole-1-ethanol | PubChem[5] |

The InChIKey, in particular, serves as a digital fingerprint for the molecule, allowing researchers to seamlessly navigate between different data sources with the confidence that they are examining the same chemical entity.

The Role of InChIKey in a Self-Validating System

As depicted in Figure 1, the InChIKey provides a direct link to the canonical chemical structure. This structure, in turn, can be used to predict spectral data (NMR, MS), which can then be compared against experimentally obtained data. Furthermore, the InChIKey facilitates comprehensive literature and database searches to gather information on physical properties, synthesis methods, and known biological activities, creating a web of interconnected and mutually reinforcing information.

Analytical Protocol for the Identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol

The following protocol outlines a multi-technique approach for the unambiguous identification and structural confirmation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. This protocol is designed to be a self-validating workflow, where the results from each technique corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, allowing for the elucidation of its connectivity and structure.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (adjust for signal-to-noise).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Expected Chemical Shifts (δ) in DMSO-d₆: Based on data for similar 4-nitroimidazole derivatives, the following approximate chemical shifts are expected[7]:

-

Imidazole protons: Two singlets in the range of δ 8.0-8.5 ppm.

-

Ethanol methylene protons (-N-CH₂-): A triplet around δ 4.2-4.4 ppm.

-

Ethanol methylene protons (-CH₂-OH): A triplet around δ 3.7-3.9 ppm.

-

Ethanol hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and temperature dependent.

-

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum on the same instrument.

-

Typical acquisition parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

Expected Chemical Shifts (δ) in DMSO-d₆: Based on data for 4-nitroimidazole, the following approximate chemical shifts are expected[8]:

-

Imidazole carbons: Resonances in the range of δ 120-150 ppm.

-

Ethanol methylene carbons: Resonances in the range of δ 50-65 ppm.

-

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the elemental composition and aspects of the molecular structure.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

-

Mass Spectrum Acquisition:

-

Infuse the sample solution into an ESI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Results:

-

The protonated molecule [M+H]⁺ should be observed at m/z 158.05.

-

The sodium adduct [M+Na]⁺ may also be observed at m/z 180.03.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₅H₇N₃O₃) with high accuracy.

-

-

Conclusion: The InChIKey as a Gateway to Integrated Knowledge

The rigorous analytical identification of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, as outlined in this guide, is a testament to the power of combining modern spectroscopic techniques with a robust system of chemical identifiers. The InChIKey, NIHGAGCAEFVICG-UHFFFAOYSA-N , is not merely a string of characters; it is a key that unlocks a wealth of interconnected information, ensuring data integrity, facilitating collaboration, and accelerating the pace of research and development. By embracing such standards, the scientific community can build a more reliable and interconnected knowledge base, ultimately leading to safer and more effective medicines.

References

-

PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

GSRS. (n.d.). 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Global Substance Registration System. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2024, January 12). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

GSRS. (n.d.). 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Global Substance Registration System. Retrieved January 31, 2026, from [Link]

-

CSIRO Publishing. (2020, October 1). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Metronidazole - Impurity C. Retrieved January 31, 2026, from [Link]

-

Heller, S. R., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link]

-

IUPAC 100. (2018, February 1). What on Earth is InChI?. Retrieved January 31, 2026, from [Link]

-

IUPAC. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Synthetic scheme of nitroimidazole (NI) derivatives; (B) ¹H-NMR.... Retrieved January 31, 2026, from [Link]

-

Journal of The Chemical Society of Pakistan. (2016, January 5). Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 7). 5 Chemical Identifiers. Retrieved January 31, 2026, from [Link]

-

Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2024, January 12). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved January 31, 2026, from [Link]

-

CSIRO Publishing. (2024, July 11). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Retrieved January 31, 2026, from [Link]

-

Unique identifiers for small molecules enable rigorous labeling of their atoms. (2017, May 23). Scientific Data. [Link]

-

Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?. Retrieved January 31, 2026, from [Link]

Sources

- 1. omchemlabs.in [omchemlabs.in]

- 2. govinfo.gov [govinfo.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | C5H7N3O3 | CID 2783816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectsci.au [connectsci.au]

The Resurrection of the 4-Nitroimidazole Scaffold: From Chemical Byproduct to Anti-Tubercular Breakthrough

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Development Leads

Executive Summary

For decades, the 5-nitroimidazole scaffold (exemplified by Metronidazole) dominated the landscape of nitro-containing antimicrobials, primarily for anaerobic and protozoal infections.[1][2] The 4-nitroimidazole isomer was historically regarded as a "chemical dead-end"—often considered less active and potentially more toxic. This paradigm shifted radically with the discovery that bicyclic 4-nitroimidazoles possess potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

This guide analyzes the chemical evolution of 4-nitroimidazoles, detailing the structural divergence from their 5-nitro counterparts, the specific mechanism of bioreductive activation via the Ddn-F420 system, and the synthetic protocols required to isolate this elusive isomer.

The Structural Paradigm: The Isomer Problem

The fundamental challenge in working with nitroimidazoles is the tautomeric nature of the parent ring. In solution, 4(5)-nitroimidazole exists in equilibrium. The biological activity is strictly determined by the position of the nitro group relative to the N-alkyl substitution.

-

5-Nitroimidazoles (e.g., Metronidazole): The nitro group is adjacent to the alkylated nitrogen (N1). These require low redox potentials for activation (-460 mV), making them specific to obligate anaerobes.

-

4-Nitroimidazoles (e.g., Pretomanid core): The nitro group is distant from the alkylated nitrogen. These compounds generally have lower reduction potentials but, when fused into bicyclic systems, exhibit a unique "dual-mechanism" profile.

Visualization: The Regiochemical Divergence

The following diagram illustrates the critical alkylation step where the pathway splits between the "classic" 5-nitro drugs and the modern 4-nitro anti-tuberculars.

Caption: Divergent synthesis pathways. N-alkylation fixes the tautomer, determining the pharmacological class. 4-nitroimidazoles (right) are the foundation for modern TB drugs.

Historical Evolution: The "Ugly Duckling" Scaffold

The history of 4-nitroimidazoles is a case study in revisiting "failed" scaffolds.

| Era | Key Compound | Significance | Outcome |

| 1950s | Azomycin (2-nitro) & Metronidazole (5-nitro) | Established nitroimidazoles as antimicrobials. | 5-nitro became the industry standard; 4-nitro ignored. |

| 1989 | CGI-17341 (Ciba-Geigy) | First bicyclic 4-nitroimidazole with potent in vitro and in vivo anti-TB activity. | Discontinued: High mutagenicity (Ames positive). |

| 1990s | PA-824 (Pretomanid) (PathoGenesis/TB Alliance) | Optimized analog of CGI-17341. Retained anti-TB activity but significantly reduced mutagenicity. | Success: FDA Approved (2019) for XDR-TB. |

| 2000s | Delamanid (Otsuka) | Nitro-dihydro-imidazo-oxazole derivative. Potent against mycolic acid synthesis.[3][4][5] | Success: EMA/FDA Approved for MDR-TB. |

The Turning Point (CGI-17341): Researchers at Ciba-Geigy discovered that while monocyclic 4-nitroimidazoles were inactive against TB, fusing the imidazole ring to an oxazole ring (creating a bicyclic system) unlocked potent bactericidal activity.[6] Although CGI-17341 was toxic, it proved the mechanism existed, leading directly to the development of Pretomanid.

Mechanism of Action: The Ddn-F420 System

Unlike Metronidazole, which is activated by pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobes, 4-nitroimidazoles like Pretomanid act as prodrugs requiring a specific activation system found in Mycobacterium.

The "Dual-Blade" Attack:

-

Aerobic Killing: The drug inhibits the synthesis of mycolic acids (specifically ketomycolates), destabilizing the bacterial cell wall.

-

Anaerobic Killing: The drug acts as a respiratory poison.[5] Upon reduction, it releases Nitric Oxide (NO), which depletes ATP in dormant (non-replicating) bacteria.[4]

Visualization: The Bioreductive Pathway

Caption: The Ddn-mediated activation pathway. Note the dependence on Cofactor F420, a unique vulnerability in Mycobacteria.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-4-Nitroimidazole

Context: Obtaining the pure 4-nitro isomer is the prerequisite for synthesizing any Pretomanid-class library. Direct methylation often yields a 10:1 ratio favoring the unwanted 5-nitro isomer.

Objective: Isolate 1-methyl-4-nitroimidazole. Reagents: 4(5)-nitroimidazole, Dimethyl sulfate (DMS), Formic acid.

-

Preparation: Dissolve 4(5)-nitroimidazole (10 mmol) in formic acid (20 mL).

-

Alkylation: Add Dimethyl sulfate (11 mmol) dropwise at room temperature.

-

Mechanism Note: Formic acid protonates the N3 position, shifting the tautomeric equilibrium and sterically hindering the N1 attack, thereby favoring the formation of the 4-nitro isomer (though yields remain modest, typically ~30-40% for the 4-isomer vs 60% for the 5-isomer).

-

-

Heating: Reflux the mixture at 100°C for 2 hours.

-